Difenoconazole

Description

This compound is a broad spectrum fungicide that controls a wide variety of fungi – including members of the Aschomycetes, Basidomycetes and Deuteromycetes families. It acts as a seed treatment, foliar spray and systemic fungicide. It is taken up through the surface of the infected plant and is translocated to all parts of the plant. It has a curative effect and a preventative effect. this compound can be applied to winter wheat, oilseed rape, Brussels sprouts, cabbage, broccoli/calabrese and cauliflower. It controls various fungi including Septoria tritici, Brown Rust, Light Leaf Spot, Leaf Spot, Pod Spot, Ring Spot and Stem canker. It also prevents Ear Discolouration in winter wheat. The mode of action of this compound is that it is a sterol demethylation inhibitor which prevents the development of the fungus by inhibiting cell membrane ergosterol biosynthesis.

Structure

3D Structure

Properties

IUPAC Name |

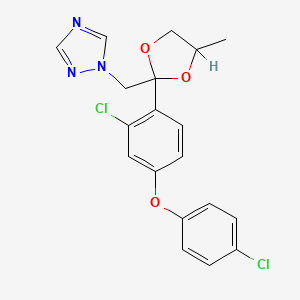

1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYJATMQXGBDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032372 | |

| Record name | Difenoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100.8 °C (3.7 mPa) | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15 mg/L at 25 °C, In water, 5 mg/L at 20 °C, Very soluble in most organic solvents, Soluble in acetone, dichloromethane, toluene, methanol and ethyl acetate >500 g/L, hexane 3 g/L, octanol 110 g/L (at 25 °C) | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 g/cu cm at 20 °C | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-7 Pa at 20 °C (9.0X10-10 mm Hg), 2.5X10-10 mm Hg at 25 °C (3.3X10-5 mPa) | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, White to light beige crystals, Beige-grayish crystalline solid | |

CAS No. |

119446-68-3 | |

| Record name | Difenoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119446-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenoconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119446683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole, 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

78.6 °C | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Difenoconazole mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Difenoconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum triazole fungicide widely utilized in agriculture for the effective control of a diverse range of fungal pathogens.[1][2] Its fungicidal activity stems from a highly specific mode of action, targeting a critical enzyme in the fungal sterol biosynthesis pathway. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular target, the biochemical consequences of its inhibitory action, and the cellular response of fungi to this chemical stress. The information presented herein is intended to support research and development efforts in the fields of mycology, plant pathology, and fungicide discovery.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound is the disruption of ergosterol biosynthesis, an essential metabolic pathway for the integrity and function of fungal cell membranes.[1][3][4][5][6] this compound belongs to the class of demethylation inhibitors (DMIs), which act by impeding the synthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[7]

Molecular Target: Sterol 14α-demethylase (CYP51)

This compound specifically targets and inhibits the cytochrome P450-dependent enzyme, sterol 14α-demethylase (also known as lanosterol 14α-demethylase or CYP51).[3][8][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the removal of the 14α-methyl group from lanosterol or other sterol precursors.[11] The triazole moiety of the this compound molecule binds to the heme iron center of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[11]

Biochemical Consequences of CYP51 Inhibition

The inhibition of sterol 14α-demethylase by this compound leads to a cascade of detrimental biochemical events within the fungal cell:

-

Depletion of Ergosterol: The primary consequence is a significant reduction in the cellular concentration of ergosterol.[12]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the demethylation step results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[13][14] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.

Impact on Fungal Cell Membrane Integrity

The altered sterol composition of the fungal cell membrane, characterized by ergosterol depletion and the accumulation of toxic intermediates, leads to:

-

Increased Membrane Permeability: The presence of abnormal sterols disrupts the packing of phospholipid acyl chains, leading to increased membrane fluidity and permeability.

-

Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, nucleic acids, and proteins.[15][16]

-

Impaired Enzyme Function: The function of membrane-bound enzymes is disrupted due to the altered lipid environment.

Ultimately, these disruptions in membrane structure and function inhibit fungal growth and lead to cell death.[3][9]

Quantitative Data on this compound Efficacy

The efficacy of this compound can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound against Various Fungal Pathogens

| Fungal Species | Parameter | Value | Reference |

| Venturia inaequalis | Mean EC50 (mycelial growth) | 0.0078 mg/L (natural population) | [4] |

| Venturia inaequalis | Mean EC50 (mycelial growth) | 0.12 - 0.25 mg/L (orchard populations) | [4] |

| Penicillium expansum | Mean EC50 (mycelial growth) | 0.03 - 0.51 µg/mL | [5] |

| Botrytis cinerea | EC50 (germ-tube growth) | ≥ 1.65 µg/mL (Tebuconazole, a similar DMI) | [17] |

EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured response (e.g., mycelial growth).

Table 2: Effect of Azole Fungicides on Fungal Ergosterol Content

| Fungal Species | Treatment | Ergosterol Reduction | Reference |

| Candida albicans (susceptible) | 1 µg/mL Fluconazole | 72% | [12] |

| Candida albicans (susceptible) | 4 µg/mL Fluconazole | 84% | [12] |

| Candida albicans (susceptible dose-dependent) | 1 µg/mL Fluconazole | 38% | [12] |

| Candida albicans (susceptible dose-dependent) | 4 µg/mL Fluconazole | 57% | [12] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Sterol 14α-Demethylase (CYP51) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of the target enzyme, sterol 14α-demethylase.

Methodology:

-

Enzyme Preparation: Recombinant CYP51 is expressed and purified from a suitable host system (e.g., E. coli).

-

Reconstitution of the Enzyme System: The purified CYP51 is reconstituted with a cytochrome P450 reductase, which is necessary for electron transfer during the catalytic cycle.

-

Inhibition Assay:

-

The reconstituted enzyme system is incubated with the substrate (e.g., lanosterol) in the presence of varying concentrations of this compound.

-

The reaction is initiated by the addition of NADPH.

-

The reaction is allowed to proceed for a defined period and then stopped.

-

-

Analysis: The conversion of the substrate to the demethylated product is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.

Spectrophotometric Binding Assay: The binding of this compound to the heme iron of CYP51 can be monitored spectrophotometrically. The coordination of the azole nitrogen to the heme iron causes a characteristic spectral shift, known as a Type II difference spectrum, which can be used to determine the binding affinity (Kd).[11]

Fungal Sterol Profile Analysis

Objective: To analyze the changes in the sterol composition of fungal cells upon treatment with this compound.

Methodology:

-

Fungal Culture and Treatment: Fungal cultures are grown in a suitable medium and then exposed to different concentrations of this compound for a specified duration.

-

Lipid Extraction: The fungal cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).

-

Saponification: The lipid extract is saponified to release the sterols from their esterified forms.

-

Sterol Extraction: The non-saponifiable lipids, containing the free sterols, are extracted with a non-polar solvent (e.g., n-hexane).

-

Derivatization (Optional but Recommended): The sterol extract is derivatized (e.g., silylation) to increase volatility and improve chromatographic separation.

-

GC-MS Analysis: The derivatized sterols are separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectra of the separated compounds are compared with known standards and spectral libraries for identification and quantification.[18][19]

Fungal Cell Membrane Integrity Assay

Objective: To assess the damage to the fungal cell membrane caused by this compound treatment.

Methodology:

-

Measurement of Extracellular Conductivity:

-

Fungal mycelia are treated with this compound and suspended in deionized water.

-

The conductivity of the suspension is measured over time. An increase in conductivity indicates the leakage of ions from the damaged cells.[15]

-

-

Quantification of Leakage of Intracellular Components:

-

Fungal cultures are treated with this compound.

-

The supernatant is collected, and the concentration of nucleic acids (measured by absorbance at 260 nm) and proteins (measured by absorbance at 280 nm or using a protein assay) is determined.[15][16] An increase in the extracellular concentration of these macromolecules signifies membrane leakage.

-

Signaling Pathways and Cellular Responses

The inhibition of ergosterol biosynthesis by this compound induces cellular stress in fungi, leading to the activation of compensatory signaling pathways.

Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that plays a crucial role in the fungal response to cell wall stress.[20][21][22][23][24] The disruption of the plasma membrane, which is physically linked to the cell wall, can be sensed as a form of cell wall stress, leading to the activation of the CWI pathway. This pathway initiates a transcriptional response aimed at reinforcing the cell wall to compensate for the weakened plasma membrane.

Upregulation of Efflux Pumps

A common resistance mechanism in fungi is the upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which act as efflux pumps to actively transport the fungicide out of the cell, thereby reducing its intracellular concentration.[1] The expression of these transporter genes is often regulated by specific transcription factors that can be activated in response to chemical stress.

Visualizations

Diagram 1: Ergosterol Biosynthesis Pathway and this compound Inhibition

Caption: this compound inhibits sterol 14α-demethylase (CYP51).

Diagram 2: Experimental Workflow for Mechanism of Action Analysis

Caption: Workflow for analyzing this compound's mechanism of action.

Diagram 3: Fungal Cell Wall Integrity (CWI) Signaling Pathway

Caption: The fungal Cell Wall Integrity (CWI) signaling pathway.

References

- 1. Global transcriptomic responses orchestrate this compound resistance in Penicillium spp. causing blue mold of stored apple fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C19H17Cl2N3O3 | CID 86173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fungicide this compound Induced Biochemical and Developmental Toxicity in Wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Antifungal | TargetMol [targetmol.com]

- 10. Effects of this compound on Tubifex tubifex: Antioxidant Activity, Insights from GUTS Predictions, and Multi-Biomarker Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 12. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Cinnamaldehyde Acts as a Fungistat by Disrupting the Integrity of Fusarium oxysporum Fox-1 Cell Membranes [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Regulation of Cell Wall Biogenesis in Saccharomyces cerevisiae: The Cell Wall Integrity Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Difenoconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for difenoconazole, a broad-spectrum triazole fungicide. The information presented is curated for researchers, scientists, and professionals involved in drug development and agrochemical synthesis. This document outlines the core chemical reactions, intermediates, and experimental protocols, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding of the manufacturing process.

Introduction to this compound Synthesis

This compound, chemically known as 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole, is a systemic fungicide with preventative and curative action. Its synthesis is a multi-step process that has been refined to improve yield, reduce byproducts, and enhance safety and environmental friendliness. The most common synthetic routes commence from readily available starting materials such as m-dichlorobenzene or 2,4-dichloroacetophenone. The core of the synthesis involves the sequential formation of key intermediates through etherification, acylation, cyclization, bromination, and nucleophilic substitution.

Primary Synthesis Pathway

A prevalent and well-documented synthetic route for this compound starts from m-dichlorobenzene. This pathway involves a Friedel-Crafts reaction, cyclization, bromination, nucleophilic substitution, and a final etherification step. An alternative, and often preferred, route begins with 2,4-dichloroacetophenone, which undergoes etherification, bromination, ketal formation (cyclization), and nucleophilic substitution.[1][2] This guide will focus on a logical amalgamation of the most efficient steps reported in the literature.

The overall synthesis can be visualized as follows:

Caption: A common synthesis pathway for this compound.

Detailed Experimental Protocols and Key Reactions

This section details the discrete steps of the synthesis, providing methodological insights for each key transformation.

Step 1: Friedel-Crafts Acylation of m-Dichlorobenzene

The synthesis can be initiated with a Friedel-Crafts acylation of m-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride, to produce 2,4-dichloroacetophenone.[2]

-

Reaction: m-Dichlorobenzene + Acetyl Chloride → 2,4-Dichloroacetophenone

-

Catalyst: Aluminum Trichloride (AlCl₃)

Step 2: Etherification

The resulting 2,4-dichloroacetophenone can then undergo etherification. However, a more direct route involves the etherification of 2,4-dichloroacetophenone with p-chlorophenol. In a reported one-step pathway, phenol salt formation and etherification are combined to yield 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone.[1]

-

Reactants: 2,4-dichloroacetophenone, p-chlorophenol, Potassium Hydroxide

-

Solvent: Toluene, followed by DMF[2]

-

Conditions: The p-chlorophenol and potassium hydroxide are refluxed in toluene. After the addition of the acetophenone derivative, the toluene is removed and DMF is added, with the reaction proceeding at elevated temperatures (e.g., 150°C for 4 hours).[2]

Step 3: Bromination

The subsequent step involves the bromination of the acetophenone intermediate to introduce a reactive bromine atom, yielding a bromoketone.[1][2]

-

Reactant: 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone

-

Procedure: Bromine is typically added dropwise to a solution of the ketone.

Step 4: Ketal Formation (Cyclization)

To protect the ketone group during the subsequent nucleophilic substitution, a ketal is formed through a cyclization reaction with 1,2-propylene glycol.[1][3] This step forms the dioxolane ring characteristic of this compound.

-

Reactants: The bromoketone from the previous step and 1,2-propylene glycol.

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is often used.[4]

-

Solvent: A solvent that allows for azeotropic removal of water, such as cyclohexane or toluene, is employed.[3][4]

Step 5: Nucleophilic Substitution

The final key step is the nucleophilic substitution of the bromide with 1H-1,2,4-triazole to form the final this compound molecule.[1]

-

Reactants: The brominated ketal and 1H-1,2,4-triazole (often as its potassium or sodium salt).[3][5]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is commonly used.[3][4][6]

-

Conditions: The reaction is typically heated to facilitate the substitution.

An alternative workflow for these steps is also documented:

Caption: Alternative synthesis workflow for this compound.[2][3]

Quantitative Data Summary

The efficiency of the synthesis is critically evaluated by the yield at each step. The following table summarizes reported yields for the primary synthesis pathway.

| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |

| Etherification | 2,4-dichloroacetophenone | 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone | 93.6 | [1] |

| Bromination | 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone | 1-Bromo-2-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone | 89.1 | [1] |

| Ketal Reaction | Bromoketone intermediate | 2-(Bromomethyl)-2-(4-(4-chlorophenoxy)-2-chlorophenyl)-4-methyl-1,3-dioxolane | 89.6 | [1] |

| Nucleophilic Substitution | Bromo-ketal intermediate | This compound | 69.0 | [1] |

| Overall Process | m-Dichlorobenzene | This compound | 84 | [2] |

Note: The overall process yield of 84% is reported for a newer, optimized process and may not directly correspond to the sum of the individual step yields from different sources.

Conclusion

The synthesis of this compound is a well-established process in the agrochemical industry, with several viable pathways. The choice of route often depends on the availability and cost of starting materials, as well as considerations for process safety, efficiency, and environmental impact. The presented guide offers a comprehensive overview of a primary synthesis route, complete with reaction details and quantitative data to aid researchers and professionals in their understanding and potential optimization of this important fungicide's production. Further research into novel catalysts and green solvents could lead to even more efficient and sustainable synthesis methods in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. CN102898422A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. Production process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101899040B - Preparation process of this compound - Google Patents [patents.google.com]

- 6. Process For The Preparation Of this compound [quickcompany.in]

An In-Depth Technical Guide to the Chemical and Physical Properties of Difenoconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenoconazole is a broad-spectrum triazole fungicide widely utilized in agriculture to protect a variety of crops from fungal diseases. Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its environmental fate, toxicology, and formulation development.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

| CAS Number | 119446-68-3[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₉H₁₇Cl₂N₃O₃[1][2][3][4][5][6][7] |

| Molecular Weight | 406.26 g/mol [1][2][3][4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Temperature (°C) |

| Melting Point | 78.6 °C[8] | N/A |

| Boiling Point | 220 °C[2][9][10] | N/A |

| Water Solubility | 15 mg/L[1] | 25 |

| Vapor Pressure | 3.3 x 10⁻⁸ Pa[2][9] | 25 |

| Partition Coefficient (logP) | 4.4[1] | 25 |

| Appearance | White to light beige crystalline solid[1][8] | Ambient |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of chemical and physical properties. The following sections outline the standard protocols for key experiments related to this compound.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined following the OECD Guideline 105, typically using the flask method due to its solubility being above 10⁻² g/L.[7]

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined analytically.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath set at 25 °C until equilibrium is reached. A preliminary test is conducted to determine the equilibration time.

-

After equilibration, the solution is centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The experiment is performed in triplicate to ensure accuracy.

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is determined using the shake-flask method as described in OECD Guideline 107.[2][3][5][6]

Principle: this compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of this compound in each phase is measured to calculate the partition coefficient.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

-

A stock solution of this compound is prepared in n-octanol.

-

A known volume of the stock solution is added to a separatory funnel containing a known volume of water. The volume ratios of n-octanol to water are varied in different runs.

-

The funnel is shaken until equilibrium is reached, as determined by preliminary experiments.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentrations of this compound in both the n-octanol and water phases are determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

The experiment is repeated with different initial concentrations of this compound.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is used for the separation and quantification of this compound residues in various samples. The sample is extracted, cleaned up, and then injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.

Sample Preparation (General Protocol for Food Matrices):

-

Extraction: A homogenized sample is extracted with an organic solvent such as ethyl acetate or acetonitrile.[11][12]

-

Cleanup: The extract is cleaned up to remove interfering matrix components. This is often achieved using solid-phase extraction (SPE) with cartridges such as Florisil or a combination of activated carbon and alumina.[11][12]

-

Concentration: The cleaned extract is concentrated to a small volume before GC-MS analysis.

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode.

-

Temperature Program: An optimized temperature gradient is used to ensure good separation of this compound from other components.

-

Mass Spectrometer: Operated in negative chemical ionization (NCI) mode for high sensitivity and selectivity.[11][12] Selected Ion Monitoring (SIM) is used to monitor characteristic ions of this compound for quantification.

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers high sensitivity and specificity for the analysis of this compound in complex matrices. The compound is separated by liquid chromatography and then detected by a tandem mass spectrometer.

Sample Preparation (General QuEChERS Protocol):

-

Extraction: A homogenized sample is extracted with acetonitrile.

-

Partitioning: Magnesium sulfate and sodium chloride are added to induce phase separation.

-

Dispersive SPE Cleanup: An aliquot of the acetonitrile layer is cleaned up by adding a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Filtration: The cleaned extract is filtered before LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography system with a reverse-phase C18 column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Visualizations

The following diagrams, created using the DOT language, illustrate the chemical structure, a typical analytical workflow, and the mechanism of action of this compound.

Caption: Chemical structure of this compound.

Caption: General experimental workflow for this compound analysis.

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

Mechanism of Action

This compound's fungicidal activity is attributed to its role as a sterol demethylation inhibitor (DMI).[13][14] Specifically, it targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[15][16][17][18][19][20][21][22] This enzyme is critical in the fungal ergosterol biosynthesis pathway, catalyzing the removal of a methyl group from lanosterol.[18][20] By inhibiting this step, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols lead to the disruption of the cell membrane, ultimately inhibiting fungal growth and proliferation.[19][20][21]

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. oecd.org [oecd.org]

- 8. omicsonline.org [omicsonline.org]

- 9. acri.gov.tw [acri.gov.tw]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [Determination of this compound residue in foods by gas chromatography-negative chemical ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (Ref: CGA 169374) [sitem.herts.ac.uk]

- 14. fao.org [fao.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

Difenoconazole mode of action as a sterol demethylation inhibitor

An In-Depth Technical Guide on the Mode of Action of Difenoconazole as a Sterol Demethylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum triazole fungicide widely utilized in agriculture for its preventative and curative properties against a host of fungal pathogens.[1][2] Its efficacy stems from a highly specific mode of action: the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][3] This disruption leads to the depletion of ergosterol, an essential component for fungal cell membrane integrity and function, and the accumulation of toxic methylated sterol precursors.[4][5] This guide provides a detailed examination of the biochemical mechanisms underlying this compound's activity, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and discusses observed mechanisms of fungal resistance.

Introduction to this compound

This compound, with the chemical formula C₁₉H₁₇Cl₂N₃O₃, belongs to the triazole class of fungicides, which are characterized by a five-membered ring containing three nitrogen atoms.[1] It functions as a systemic fungicide, meaning it is absorbed and translocated within the plant, providing protection to both existing and new growth.[1][2] Its primary role is as a sterol demethylation inhibitor (DMI), targeting a fundamental process in fungal cell development.[6][7] This mode of action confers broad-spectrum activity against fungi from the Ascomycetes, Basidiomycetes, and Deuteromycetes families, making it effective against diseases like leaf spot, powdery mildew, and rusts.[1][2]

The Fungal Ergosterol Biosynthesis Pathway

Ergosterol is the predominant sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells. It is crucial for maintaining membrane fluidity, permeability, integrity, and the function of membrane-bound enzymes.[2][4][8] The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and proceeds through the mevalonate pathway to produce various sterol intermediates.[8][9]

A key enzyme in this pathway is lanosterol 14α-demethylase , also known as CYP51 or Erg11.[10][11][12] This cytochrome P450 monooxygenase, located in the endoplasmic reticulum, is responsible for the oxidative removal of the 14α-methyl group from sterol precursors such as lanosterol or eburicol.[4][10] This demethylation is an essential step; its inhibition halts the entire downstream pathway, preventing the formation of ergosterol.[4]

References

- 1. This compound | C19H17Cl2N3O3 | CID 86173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploring the Antifungal Properties of this compound for Crop Protection and Disease Management [cnagrochem.com]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for the Development of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fungicides for Vegetable Crops: Demethylation Inhibitors [vegetables.bayer.com]

- 6. Exposure to this compound, diclofop-methyl alone and combination alters oxidative stress and biochemical parameters in albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (Ref: CGA 169374) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Difenoconazole molecular structure and stereoisomers

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Difenoconazole

Introduction

This compound is a broad-spectrum triazole fungicide widely utilized in agriculture to control a variety of fungal diseases in crops such as fruits, vegetables, and cereals.[1][2][3] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][4] Structurally, this compound possesses two chiral centers, resulting in the existence of four distinct stereoisomers.[1][5][6] These stereoisomers exhibit significant differences in their biological activity, toxicity, and environmental fate, making their individual characterization crucial for both efficacy optimization and risk assessment.[5][7][8] This guide provides a detailed examination of the molecular structure, stereochemistry, biological activity, and relevant experimental protocols for this compound.

Molecular Structure

This compound is chemically identified as 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole.[2] It belongs to the conazole class of fungicides, characterized by a triazole ring linked to a more complex organic structure.[2]

Key Structural Features:

-

Triazole Ring: A five-membered ring containing three nitrogen atoms, which is crucial for its mechanism of action.

-

Dioxolane Ring: A five-membered heterocyclic ring containing two oxygen atoms. This ring has two chiral centers at the C2 and C4 positions.

-

Chlorinated Phenyl Groups: The molecule contains a 2-chloro-4-(4-chlorophenoxy)phenyl group attached to the C2 of the dioxolane ring.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₉H₁₇Cl₂N₃O₃[2][4][9] |

| Molecular Weight | 406.26 g/mol [2][9] |

| CAS Registry Number | 119446-68-3[2][9] |

Stereoisomers of this compound

The presence of two chiral centers at the C2 and C4 positions of the 1,3-dioxolane ring means that this compound can exist as four stereoisomers.[1][5][6][10][11] These are two pairs of enantiomers, which are diastereomers to each other. The isomers are designated based on the Cahn-Ingold-Prelog (CIP) priority rules for R/S configuration at each chiral center and the relative orientation of the substituents on the dioxolane ring (cis/trans).

The four stereoisomers are:

-

(2S, 4S)-difenoconazole

-

(2R, 4R)-difenoconazole

-

(2S, 4R)-difenoconazole

-

(2R, 4S)-difenoconazole

The (2S,4R) and (2R,4S) isomers are the cis diastereomers, while the (2R,4R) and (2S,4S) isomers are the trans diastereomers. Commercial this compound is typically a mixture of these four stereoisomers, often with a cis:trans ratio of approximately 60:40.[8]

Stereoselective Biological Activity and Toxicity

The spatial arrangement of atoms in the four stereoisomers leads to significant differences in their interaction with biological targets. This results in stereoselective bioactivity against target fungi and varying toxicity towards non-target organisms.

Fungicidal Activity

Research has consistently shown that the (2R,4S)-isomer is the most effective against a range of fungal pathogens, while the (2S,4S)-isomer exhibits the lowest activity.[1]

Table 1: Stereoselective Fungicidal Activity (EC₅₀ in mg/L)

| Fungal Pathogen | (2R,4S) | (2R,4R) | (2S,4R) | (2S,4S) | Activity Ratio ((2S,4S)/(2R,4S)) |

| Botrytis cinerea | 0.05 | 0.23 | 0.58 | 1.21 | 24.2 |

| Alternaria sonali | 0.21 | 0.45 | 0.65 | 1.03 | 4.9 |

| Fulvia fulva | 0.03 | 0.09 | 0.11 | 0.15 | 5.0 |

| Rhizoctonia solani | 0.15 | 0.29 | 0.41 | 0.58 | 3.9 |

| Data sourced from Dong et al. (2013).[1] |

Aquatic Toxicity

The stereoisomers also display varying levels of toxicity to aquatic organisms. Notably, the (2S,4S)-isomer, which has the lowest fungicidal activity, is often the most toxic to non-target species.[1] Conversely, the most bioactive isomer, (2R,4S), tends to be the least toxic.[1][5] A study on zebrafish larvae revealed a toxicity ranking of 2R,4R-DIF > 2S,4S-DIF > Rac-DIF > 2S,4R-DIF ≈ 2R,4S-DIF.[12]

Table 2: Stereoselective Aquatic Toxicity (EC₅₀/LC₅₀ in mg/L)

| Organism | Endpoint | (2R,4S) | (2R,4R) | (2S,4R) | (2S,4S) |

| Scenedesmus obliquus | 96h EC₅₀ | 1.09 | 0.64 | 0.43 | 0.16 |

| Daphnia magna | 48h LC₅₀ | 1.12 | 0.85 | 0.61 | 0.53 |

| Danio rerio (Zebrafish) | 96h LC₅₀ | 3.25 | 2.11 | 1.55 | 1.32 |

| Data sourced from Dong et al. (2013).[1] |

Experimental Protocols

Enantioselective Separation by HPLC

The separation and quantification of individual stereoisomers are essential for research. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.[13][14][15]

Protocol: Chiral HPLC Separation of this compound Stereoisomers

-

Instrumentation: HPLC system equipped with a UV detector or a tandem mass spectrometer (MS/MS) for higher sensitivity and selectivity.[13]

-

Chiral Column: A polysaccharide-based chiral stationary phase is effective. For example, a Chiralcel OJ-H column (250 mm × 4.6 mm i.d., Daicel Chemical Industries).[1][14] A Superchiral S-OX column has also been used successfully.[13]

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical composition is n-hexane/ethanol (90:10, v/v).[1]

-

Flow Rate: 0.8 mL/min.[1]

-

Column Temperature: Maintained at 20 °C.[1]

-

Detection: UV detection at 220 nm.[1] For trace analysis, HPLC-MS/MS is preferred, with limits of detection as low as 0.0002-0.0004 mg/kg.[13]

-

Elution Order: The elution order on a specific chiral column needs to be confirmed, often by techniques like single-crystal X-ray diffraction.[13] For a Superchiral S-OX column, the reported elution order is (2S,4S), (2S,4R), (2R,4R), and (2R,4S).[13]

Fungicidal Bioassay

To determine the biological activity of each separated stereoisomer, an in vitro bioassay is conducted.

Protocol: Mycelial Growth Inhibition Assay

-

Preparation of Test Solutions: Prepare stock solutions of each purified stereoisomer in a suitable solvent (e.g., acetone). Create a series of dilutions in sterile water to achieve the desired final concentrations.

-

Culture Medium: Prepare potato dextrose agar (PDA) and autoclave. While the medium is still molten (around 50-60°C), add the test solutions to achieve the target concentrations. Pour the amended PDA into petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate (without fungicide) reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC₅₀ value (the concentration that causes 50% inhibition).

Mechanism of Action and Signaling Pathways

Primary Mechanism: Ergosterol Biosynthesis Inhibition

Like other DMI (demethylation inhibitor) fungicides, this compound's primary mode of action is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase.[2] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity. By blocking this step, this compound disrupts membrane structure and function, leading to the inhibition of fungal growth.[3][4]

Toxicological Pathways in Non-Target Organisms

In non-target organisms, this compound exposure can trigger other signaling pathways, leading to toxicity.

Oxidative Stress via Nrf2 Pathway Inhibition: Studies in carp have shown that this compound can induce neurotoxicity by inhibiting the NF-E2-related factor 2 (Nrf2) pathway.[16] This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, and damage to antioxidant enzyme systems. This cascade can disrupt cellular structures like the blood-brain barrier.[16]

Thyroid Hormone Disruption: In zebrafish, this compound stereoisomers have been shown to cause cardiovascular toxicity by disrupting the thyroid hormone signaling pathway.[12] Molecular docking studies suggest that the isomers bind to zebrafish thyroid hormone receptor β with varying affinities, correlating with the observed stereoselective toxicity.[12] The resulting adverse outcomes could be partially rescued by supplementation with the thyroid hormone T3.[12]

Conclusion

This compound is a chiral fungicide with four stereoisomers that exhibit pronounced differences in their biological profiles. The (2R,4S)-isomer is the most potent fungicide, while the (2S,4S)-isomer is often the least active but most toxic to non-target organisms.[1][5] This stereoselectivity underscores the importance of isomer-specific research and has significant implications for developing more effective and environmentally benign agrochemicals. The use of a stereoisomerically enriched formulation with the most active (2R,4S)-isomer could be a promising strategy to enhance fungicidal efficacy while reducing the overall environmental load and non-target toxicity.[5][7] Detailed protocols for chiral separation and bioassays are fundamental tools for advancing this area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C19H17Cl2N3O3 | CID 86173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 119446-68-3 [chemicalbook.com]

- 4. This compound (Ref: CGA 169374) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chiral triazole fungicide this compound: absolute stereochemistry, stereoselective bioactivity, aquatic toxicity, and environmental behavior in vegetables and soil. [cris.unibo.it]

- 8. mdpi.com [mdpi.com]

- 9. This compound [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Cheminformatics Study Regarding the Human Health Risks Assessment of the Stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective cardiovascular toxicity of this compound stereoisomers in zebrafish larvae (Danio rerio) through thyroid hormone disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective Analysis and Degradation Studies of Four Stereoisomers of this compound in Citrus by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous enantioselective determination of triazole fungicide this compound and its main chiral metabolite in vegetables and soil by normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound disrupts the blood-brain barrier and results in neurotoxicity in carp by inhibiting the Nrf2 pathway mediated ROS accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Difenoconazole fungicidal spectrum against Ascomycetes and Basidiomycetes

An In-depth Analysis of Efficacy Against Ascomycetes and Basidiomycetes

Difenoconazole is a broad-spectrum systemic fungicide belonging to the triazole class, widely utilized in agriculture to manage a variety of fungal diseases.[1] Its efficacy stems from its ability to be absorbed by plants and translocated, providing both preventative and curative action against pathogens.[2] This technical guide provides a detailed overview of this compound's mechanism of action, its fungicidal spectrum against key fungal phyla—Ascomycetes and Basidiomycetes—supported by quantitative data, standard experimental protocols for its evaluation, and an examination of fungal resistance mechanisms.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for this compound is the inhibition of sterol biosynthesis, an essential process for maintaining the integrity of fungal cell membranes.[1][3] this compound specifically targets and inhibits the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the CYP51 gene.[3][4]

This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol, the primary sterol in most fungal membranes. By blocking this step, this compound disrupts the production of ergosterol, leading to an accumulation of toxic methylated sterol precursors.[3][5] This disruption compromises membrane fluidity and permeability, ultimately inhibiting fungal growth and leading to cell death.[1][3]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Quantitative Fungicidal Spectrum

This compound exhibits potent activity against a wide range of fungi, particularly within the phyla Ascomycota and Basidiomycota.[6][7] The efficacy is typically quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of fungal growth in vitro.

Activity Against Ascomycetes

This compound has demonstrated significant efficacy in controlling numerous plant pathogens from the phylum Ascomycota. Quantitative data from various studies are summarized below.

| Fungal Species (Ascomycota) | Common Disease | Mean EC₅₀ (µg/mL) | Assay Type | Reference(s) |

| Alternaria alternata | Brown Spot | 0.07 - 0.12 | Mycelial Growth | [8] |

| Colletotrichum dracaenophilum | Anthracnose | < 15 ppm (MIC) | Mycelial Growth | |

| Colletotrichum truncatum | Anthracnose | 0.93 | Mycelial Growth | [9] |

| Fusarium graminearum | Fusarium Head Blight | 0.22 | Mycelial Growth | [10] |

| Penicillium expansum | Blue Mold | 0.03 - 0.26 | Spore Germination / Mycelial Growth | [10][11] |

| Ustilaginoidea virens* | Rice False Smut | 0.45 (Range: 0.04-1.08) | Mycelial Growth | |

| Venturia inaequalis | Apple Scab | 0.002 - 0.02 | Mycelial Growth |

*Note: Ustilaginoidea virens is an Ascomycete, though its common name includes "smut," a term typically associated with Basidiomycetes.

Activity Against Basidiomycetes

While literature widely reports this compound's effectiveness against Basidiomycetes such as rusts and smuts, specific in vitro EC₅₀ data for many key species (e.g., Puccinia spp., Ustilago spp.) is less prevalent in publicly available research.[6][7] This may be due to the obligate biotrophic nature of many rust fungi, which complicates in vitro culturing and standardized testing. However, its extensive use and field efficacy confirm its activity against this phylum. Isolates of Ustilago avenae have been noted for developing resistance to azole fungicides, which indirectly supports the fungicidal activity of this chemical class against the pathogen.

| Fungal Species (Basidiomycota) | Common Disease | Mean EC₅₀ (µg/mL) | Assay Type | Reference(s) |

| Various Species | Rusts, Smuts | Data not available | - | [6][7] |

Further research is required to populate a comprehensive quantitative dataset for Basidiomycetes.

Experimental Protocols: In Vitro Susceptibility Testing

The determination of EC₅₀ values is crucial for monitoring fungal sensitivity and resistance. The mycelial growth inhibition assay is a standard method.

Mycelial Growth Inhibition Assay Protocol

-

Media Preparation : Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and autoclave. Cool the medium to approximately 50-55°C.

-

Fungicide Dilution : Amend the molten agar with this compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent is also prepared.

-

Plate Pouring : Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation : Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively cultured fungal colony onto the center of each plate.

-

Incubation : Incubate the plates at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection : Measure the colony diameter of the fungal growth on each plate after a set incubation period (e.g., 7-14 days), or when the control plate reaches full growth.

-

Calculation : Calculate the percentage of growth inhibition relative to the control. The EC₅₀ value is then determined by performing a probit or logarithmic regression analysis of the inhibition data versus the fungicide concentrations.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Activities of Approved and Investigational Antifungal Agents against 44 Clinical Isolates of Basidiomycetous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Activity of this compound-Loaded Microcapsules against Curvularia lunata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preventive and curative effect of this compound + azoxytrobin and thiophanate-methyl against lucky bamboo anthracnose disease caused by Colletotrichumdracaenophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nyxxb.cn [nyxxb.cn]

- 10. "Differential sensitivity of Ustilago maydis to fungal antibiotics on s" by Anju Verma, Tamas Kapros et al. [newprairiepress.org]

- 11. uwo.scholaris.ca [uwo.scholaris.ca]

Difenoconazole: An In-Depth Technical Guide to its Uptake, Translocation, and Interaction with Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenoconazole is a broad-spectrum triazole fungicide widely employed in agriculture to protect a variety of crops from fungal diseases. Its efficacy is intrinsically linked to its uptake, translocation, and metabolic fate within the plant. This technical guide provides a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways. Understanding the dynamics of this compound in plants is crucial for optimizing its application, ensuring food safety, and developing next-generation fungicides.

This compound Uptake and Translocation in Plants

This compound is absorbed by plants and distributed systemically, primarily through the xylem. The efficiency of uptake and the pattern of translocation can be influenced by the plant species, application method, and environmental conditions.

Mechanisms of Uptake

This compound can be absorbed by plants through both foliar and root application. Following foliar application, it penetrates the leaf cuticle and enters the vascular system. Root uptake allows for translocation to the aerial parts of the plant via the xylem stream.

Translocation Pathways

Once absorbed, this compound exhibits predominantly acropetal translocation , moving upwards from the point of application towards the leaf tips and margins. This movement occurs primarily in the xylem, the plant's water-conducting tissue. While some limited basipetal (downward) movement in the phloem has been observed, it is generally considered insignificant. This translocation pattern ensures the distribution of the fungicide to new growth, providing protection against fungal pathogens.

Quantitative Data on this compound Dynamics in Plants

The following tables summarize quantitative data from various studies on the dissipation, residue levels, and translocation of this compound in different plant species.

Table 1: Dissipation Half-life of this compound in Various Crops

| Crop | Plant Part | Half-life (days) | Reference |

| Jujube | Fruit | 13.1 - 16.5 | [1] |

| Apple | Fruit | 12 - 21 | [2] |

| Tomato | Fruit | 2.01 | [3] |

| Wheat | Straw | 3.6 - 5.5 | [4] |

| Chinese Cabbage | Plant | 6.6 - 7.8 | [5] |

| Tea | Fresh Leaves | 1.77 | [6] |

Table 2: Residue Levels of this compound in Different Plant Tissues

| Crop | Application Method | Plant Part | Residue Level (mg/kg) | Time After Application | Reference |

| Rice | Soil Treatment (10x Field Rate) | Roots | 79.1 (dry weight) | Not Specified | [7] |

| Rice | Soil Treatment (10x Field Rate) | Leaves | 3.4 (dry weight) | Not Specified | [7] |

| Rice (USA Trials) | Foliar Spray | Grain | 0.42 - 6.2 | 35 days (PHI) | [8] |

| Rice (USA Trials) | Foliar Spray | Straw | 0.90 - 10 | 35 days (PHI) | [8] |

| Dry Pea (USA Trials) | Foliar Spray | Seed | 0.016 - 0.087 | Not Specified | [8] |

| Strawberry (USA Trials) | Foliar Spray | Fruit | 0.07 - 1.2 | Not Specified | [8] |

Table 3: Translocation Factors of this compound in Rice

| Treatment Rate | Plant Part | Translocation Factor (TF) | Reference |

| Field Rate | Stems | < 1 | [7] |

| 10x Field Rate | Stems | < 1 | [7] |

| Field Rate | Leaves | 0.02 - 9.0 | [7] |

| 10x Field Rate | Leaves | 0.02 - 9.0 | [7] |

Metabolism of this compound in Plants

Once inside the plant, this compound is slowly metabolized. The parent compound often remains the major component of the residue, especially in the parts of the plant directly exposed to the treatment.[9][10] However, several metabolites can be formed.

Key plant-specific metabolites include:

-

Triazolylalanine

-

Triazolyl acetic acid

-

Triazolyl-lactic acid [9]

These metabolites are generally more water-soluble and mobile within the plant.[9] In parts of the plant not directly treated, these metabolites can sometimes dominate the residue profile.[9][10]

Signaling Pathways and Physiological Effects

This compound's interaction with plants extends beyond its fungicidal activity. It can induce a range of physiological responses, primarily linked to oxidative stress.

Induction of Oxidative Stress

Application of this compound can lead to the overproduction of Reactive Oxygen Species (ROS) , such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), within plant cells.[11][12] This increase in ROS can cause cellular damage, including lipid peroxidation of membranes.[11]

Antioxidant Defense Response

Plants possess a sophisticated antioxidant defense system to counteract the damaging effects of ROS. This compound exposure has been shown to induce the activity of key antioxidant enzymes, including:

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

-

Ascorbate Peroxidase (APX)

The induction of these enzymes is a protective mechanism to scavenge excess ROS and mitigate oxidative damage. Salicylic acid, a key plant defense hormone, has been shown to enhance the expression of these antioxidant enzymes and reduce this compound-induced phytotoxicity.[11]

Downstream Physiological Consequences

The oxidative stress induced by this compound can lead to several downstream physiological effects, including:

-

Reduced Chlorophyll Content: this compound can interfere with chlorophyll biosynthesis, leading to a decrease in photosynthetic capacity.[11][12]

-

Inhibition of Photosynthesis: The reduction in chlorophyll and other cellular damage can inhibit the overall rate of photosynthesis.[11][12]

-

Inhibited Plant Growth: The culmination of these stress responses can result in reduced plant growth, including decreased root and shoot biomass.[11]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of this compound in plants.

This compound Residue Analysis using QuEChERS and LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound residues from fruit and vegetable matrices.

5.1.1. Materials and Reagents

-

Homogenizer (e.g., blender)

-

Centrifuge and 50 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (for pigmented samples)

-

This compound analytical standard

-

LC-MS/MS system with a C18 column

5.1.2. Extraction Procedure (QuEChERS)

-

Weigh 10-15 g of a homogenized plant sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add an appropriate amount of internal standard, if used.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

5.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL d-SPE tube containing PSA, anhydrous magnesium sulfate, and C18/graphitized carbon black (if necessary).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

5.1.4. LC-MS/MS Analysis

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water (often with a formic acid modifier)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor/product ion transitions for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Exploring the transport of plant metabolites using positron emitting radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salicylic acid mitigates the physiological and biochemistry toxicity of fungicide this compound and reduces its accumulation in wheat (Triticum aestivum L.). | Semantic Scholar [semanticscholar.org]

- 5. Quercetin alleviates the toxicity of this compound to the respiratory system of carp by reducing ROS accumulation and maintaining mitochondrial dynamic balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Triazole Fungicide Residues in Fruits by QuEChERS Combined with Ionic Liquid-Based Dispersive Liquid-Liquid Microextraction: Optimization Using Response Surface Methodology [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Salicylic acid mitigates the physiological and biochemistry toxicity of fungicide this compound and reduces its accumulation in wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fungicide this compound Induced Biochemical and Developmental Toxicity in Wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.teledynetekmar.com [blog.teledynetekmar.com]

Difenoconazole as an Inhibitor of Sterol 14α-Demethylase (EC 1.14.13.70): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenoconazole, a broad-spectrum triazole fungicide, exerts its potent antifungal activity through the targeted inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its inhibitory effects on CYP51, the consequential disruption of fungal cell membrane integrity, and the downstream cellular responses. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying CYP51 inhibition, and visualizes the complex biological processes involved.

Introduction to Sterol 14α-Demethylase (CYP51)

Sterol 14α-demethylase, classified under EC 1.14.13.70, is a cytochrome P450 enzyme essential for the biosynthesis of sterols in fungi, plants, and animals. In fungi, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol or eburicol, a crucial step in the pathway leading to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The essential nature of this enzyme in fungi and its structural divergence from its mammalian homologue make it an ideal target for antifungal agents.

This compound: Mechanism of Action

This compound is a member of the triazole class of fungicides. Its primary mechanism of action is the potent and specific inhibition of sterol 14α-demethylase. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51. This coordination prevents the binding of the natural substrate, lanosterol, and subsequently blocks the demethylation process.

The inhibition of CYP51 leads to a cascade of events detrimental to the fungal cell:

-

Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production, leading to its depletion in the fungal cell membrane.

-

Accumulation of Toxic Sterol Precursors: The blockage of the biosynthetic pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol. These aberrant sterols are incorporated into the cell membrane, disrupting its normal structure and function.

-

Altered Membrane Properties: The changes in sterol composition lead to increased membrane permeability, altered activity of membrane-associated enzymes, and overall loss of membrane integrity. This ultimately inhibits fungal growth and can lead to cell death.

Quantitative Analysis of this compound Inhibition

| Fungal Species | EC50 (µg/mL) | Reference |

| Lasiodiplodia theobromae | 0.01 to 13.72 | [1] |

| Alternaria spp. | 0.026 to 15.506 | [2] |

These values demonstrate the potent antifungal activity of this compound across a range of pathogenic fungi. The variability in EC50 values can be attributed to differences in intrinsic susceptibility and the development of resistance mechanisms in fungal populations.

Experimental Protocols

Heterologous Expression and Purification of Fungal CYP51

A prerequisite for in vitro inhibition studies is the production of purified, active CYP51. The following protocol is a generalized procedure based on established methods for fungal CYP51 expression and purification.[3][4][5]

4.1.1. Gene Cloning and Expression Vector Construction

-

Isolate total RNA from the fungal species of interest.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length or a truncated (N-terminally modified for improved solubility) CYP51 coding sequence using PCR with gene-specific primers.

-

Clone the amplified CYP51 gene into a suitable bacterial expression vector (e.g., pCW(Ori+)) containing an N-terminal polyhistidine tag for affinity purification.

-

Transform the expression construct into a competent E. coli strain (e.g., DH5α).

4.1.2. Protein Expression

-

Grow the transformed E. coli in a suitable medium (e.g., Terrific Broth) supplemented with ampicillin at 37°C with shaking.

-

Induce protein expression at an OD600 of 0.6-0.8 by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Supplement the culture with δ-aminolevulinic acid (0.5 mM) to facilitate heme synthesis.

-

Continue incubation at a reduced temperature (e.g., 28°C) for 24-48 hours to enhance proper protein folding.

-

Harvest the cells by centrifugation.

4.1.3. Purification

-

Resuspend the cell pellet in a lysis buffer containing glycerol, protease inhibitors, and a non-ionic detergent.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Isolate the membrane fraction by ultracentrifugation.

-

Solubilize the membrane proteins using a detergent such as sodium cholate.

-

Purify the His-tagged CYP51 protein from the solubilized fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Elute the purified protein using an imidazole gradient.

-

Dialyze the purified protein to remove imidazole and detergent.

-

Determine the protein concentration and purity using SDS-PAGE and by measuring the carbon monoxide (CO) difference spectrum.

CYP51 Reconstitution Assay for IC50 Determination

This assay measures the enzymatic activity of purified CYP51 in the presence of varying concentrations of an inhibitor to determine the IC50 value.[4][6][7]

4.2.1. Reagents and Buffers

-

Purified fungal CYP51

-

Purified NADPH-cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

This compound (inhibitor)

-

Dilauroylphosphatidylcholine (DLPC)

-

NADPH regenerating system (e.g., isocitrate, isocitrate dehydrogenase, and NADP+)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

4.2.2. Procedure

-

Prepare a reaction mixture containing the reaction buffer, DLPC, the NADPH regenerating system, and CPR.

-

Add the purified CYP51 enzyme to the reaction mixture.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent control (no inhibitor).

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiate the reaction by adding the substrate, lanosterol.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a strong base or an organic solvent.

-